Technical Monograph: (S)-4,5-Dichloro-2,3-dihydro-1H-inden-1-amine
Technical Monograph: (S)-4,5-Dichloro-2,3-dihydro-1H-inden-1-amine
[1]
Executive Summary
(S)-4,5-Dichloro-2,3-dihydro-1H-inden-1-amine (CAS: 1241683-87-3 ) is a high-value chiral building block and pharmacophore scaffold used primarily in the development of Central Nervous System (CNS) agents.[1][2][3] Belonging to the aminoindane class, it is structurally characterized by a rigid bicyclic system with specific stereochemistry at the C1 position and lipophilic chlorine substitutions at C4 and C5.
This compound serves as a critical intermediate for Monoamine Transporter (MAT) inhibitors and Monoamine Oxidase (MAO) inhibitors . Its dichloro-substitution pattern enhances metabolic stability by blocking common sites of aromatic hydroxylation (C4/C5), while the (S)-configuration often dictates high-affinity binding to transporter pockets (SERT/NET/DAT).
Chemical Identity & Physicochemical Properties[4][5][6]
| Property | Data |
| IUPAC Name | (1S)-4,5-dichloro-2,3-dihydro-1H-inden-1-amine |
| CAS Number (S-Isomer) | 1241683-87-3 |
| CAS Number (Racemate) | 67236-34-4 |
| CAS Number (HCl Salt) | 1306604-67-0 |
| Molecular Formula | C₉H₉Cl₂N |
| Molecular Weight | 202.08 g/mol |
| Appearance | White to off-white crystalline solid (typically as HCl salt) |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water (free base) |
| pKa (Calculated) | ~9.5 (Amine conjugate acid) |
| LogP (Predicted) | 2.8 – 3.2 (High lipophilicity due to Cl substituents) |
Synthetic Methodology: The Ellman Auxiliary Route
For high-purity pharmaceutical applications, the resolution of racemates is often inefficient. The Ellman Sulfinamide method is the industry standard for synthesizing chiral amines with high enantiomeric excess (>99% ee).
Reaction Scheme Visualization
Figure 1: Asymmetric synthesis pathway using Ellman's auxiliary to ensure (S)-stereochemistry.
Detailed Protocol
Step 1: Condensation (Imine Formation)
-
Reagents: 4,5-Dichloro-1-indanone (1.0 eq), (S)-(-)-2-methyl-2-propanesulfinamide (1.1 eq), Titanium(IV) ethoxide (2.0 eq).
-
Solvent: Anhydrous THF.
-
Procedure: Mix indanone and sulfinamide in THF. Add Ti(OEt)₄ dropwise. Reflux for 12-24 hours.
-
Mechanism: Ti(IV) acts as a Lewis acid and water scavenger, driving the equilibrium toward the N-sulfinyl imine.
-
Workup: Quench with brine, filter titanium salts, and concentrate.
Step 2: Diastereoselective Reduction
-
Reagents: Sodium borohydride (NaBH₄) (for thermodynamic control) or L-Selectride (for kinetic control).
-
Conditions: -48°C to 0°C in THF.
-
Critical Insight: The bulky tert-butyl group on the sulfinyl auxiliary directs the hydride attack to the Re-face or Si-face of the imine. For (S)-amines from indanones, specific conditions (often L-Selectride) are optimized to maximize the diastereomeric ratio (dr).
-
Purification: Flash chromatography to isolate the major diastereomer.
Step 3: Acidolytic Cleavage
-
Reagents: 4M HCl in Dioxane or Methanol.
-
Procedure: Treat the purified sulfinamide intermediate with HCl at room temperature for 1 hour.
-
Result: Precipitates the chiral amine as the hydrochloride salt ((S)-4,5-dichloro-2,3-dihydro-1H-inden-1-amine HCl).
-
Yield: Typically 75-85% overall.
Analytical Characterization & QC
To validate the identity and purity of the synthesized compound, the following parameters must be met.
1H-NMR Spectroscopy (400 MHz, DMSO-d6)
-
Aromatic Region (6.8 – 7.5 ppm):
-
Two protons (H6, H7) will appear as an AB system (two doublets) due to the 4,5-dichloro substitution pattern.
-
Note: Unsubstituted indane shows 4 aromatic protons; the loss of signals and the specific coupling constants (J ~8 Hz) confirm the 4,5-substitution.
-
-
Benzylic Amine (4.5 – 4.8 ppm):
-
One proton (H1) appears as a triplet or doublet of doublets.
-
-
Aliphatic Region (1.8 – 3.2 ppm):
-
Benzylic methylene (H3): Multiplet ~2.8-3.1 ppm.
-
Methylene (H2): Multiplet ~2.0-2.5 ppm.
-
Chiral HPLC (Enantiomeric Purity)
-
Column: Daicel Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 220 nm or 254 nm.
-
Acceptance Criteria: >98% ee (enantiomeric excess).
Pharmacological Relevance[2][4][5][7][8]
The 4,5-dichloro-1-aminoindane scaffold is a potent pharmacophore in neuropsychopharmacology.
Structure-Activity Relationship (SAR)
Figure 2: SAR analysis of the 4,5-dichloro-aminoindane scaffold.
-
Metabolic Stability: The 4,5-dichloro substitution blocks the primary sites of metabolic attack (aromatic hydroxylation) common in unsubstituted aminoindanes. This significantly extends the biological half-life.
-
Transporter Selectivity: Aminoindanes are known Monoamine Transporter (MAT) inhibitors. The (S)-enantiomer typically exhibits higher potency for the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET) compared to the (R)-enantiomer.
-
MAO Inhibition: While unsubstituted 1-aminoindane is a weak MAO inhibitor, halogenation can shift selectivity towards MAO-B or alter the mechanism to reuptake inhibition.
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral).
-
GHS Signal Word: WARNING.
-
Precautionary Statements:
-
P280: Wear protective gloves/eye protection.
-
P261: Avoid breathing dust/fume.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER if you feel unwell.
-
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free base is sensitive to CO₂ (carbamate formation); the HCl salt is stable.
References
- Ellman, J. A., et al. (2010). Synthesis of Chiral Amines using tert-Butanesulfinamide. Chemical Reviews. (General methodology reference).
-
Liechti, M. E., et al. (2014).[4] Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology. [Link]
-
Pinterova, N., et al. (2017).[5] Synthetic Aminoindanes: A Summary of Existing Knowledge. Frontiers in Psychiatry. [Link]
Sources
- 1. N/A|4-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride|BLDPharm [bldpharm.com]
- 2. 1228571-46-7|(S)-6-Chloro-2,3-dihydro-1H-inden-1-amine|BLD Pharm [bldpharm.com]
- 3. 1241684-14-9|(R)-5,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-amine|BLD Pharm [bldpharm.com]
- 4. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Aminoindanes: A Summary of Existing Knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]
